2-(1H-benzimidazol-2-ylthio)-1-(2,3-dimethyl-1-indolyl)ethanone
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Overview
Description
2-(1H-benzimidazol-2-ylthio)-1-(2,3-dimethyl-1-indolyl)ethanone is a methylindole.
Scientific Research Applications
Synthesis and Chemical Applications
Microwave-mediated Synthesis : A study by Darweesh et al. (2016) discusses the use of related benzimidazole compounds in microwave-mediated synthesis for creating novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, highlighting their role in efficient chemical synthesis (Darweesh, Mekky, Salman, & Farag, 2016).
Synthesis of Novel Heterocycles : In a study by Suram et al. (2017), benzimidazole-based heterocycles were synthesized and tested for their antimicrobial activity, demonstrating the compound's utility in creating pharmacologically relevant structures (Suram, Thatha, Venkatapuram, & Adivireddy, 2017).
Novel Annulation Processes : Davidson et al. (1979) researched the reactions of benzazole derivatives, including benzimidazol-2-ylthio compounds, leading to novel annelation processes and the formation of various heterocyclic structures (Davidson, Murray, Preston, & King, 1979).
Biological and Pharmacological Applications
Antimicrobial and Antifungal Activity : The study by Suram et al. (2017) also showed that derivatives of benzimidazole exhibit significant antibacterial and antifungal properties, underscoring their potential in medical applications (Suram, Thatha, Venkatapuram, & Adivireddy, 2017).
Anti-inflammatory Activity : Research by Bhor and Pawar (2022) focused on the synthesis of Benzimidazole derivatives and their efficacy in anti-inflammatory activities, suggesting their therapeutic potential (Bhor & Pawar, 2022).
Antitubercular Activity : Venugopal, Sundararajan, and Choppala (2020) synthesized derivatives of benzimidazole that showed potent antitubercular activity, indicating a possible role in treating tuberculosis (Venugopal, Sundararajan, & Choppala, 2020).
Analytical and Spectroscopic Applications
- Spectrophotometric Determination : A study by Syamasundar, Chari, and Shobha (2006) utilized benzimidazol-2-yl ethanone derivatives in the spectrophotometric determination of Cobalt (II), showcasing its application in analytical chemistry (Syamasundar, Chari, & Shobha, 2006).
Properties
Molecular Formula |
C19H17N3OS |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-1-(2,3-dimethylindol-1-yl)ethanone |
InChI |
InChI=1S/C19H17N3OS/c1-12-13(2)22(17-10-6-3-7-14(12)17)18(23)11-24-19-20-15-8-4-5-9-16(15)21-19/h3-10H,11H2,1-2H3,(H,20,21) |
InChI Key |
CAPMCIXDPRWVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)CSC3=NC4=CC=CC=C4N3)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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